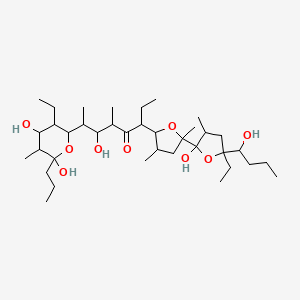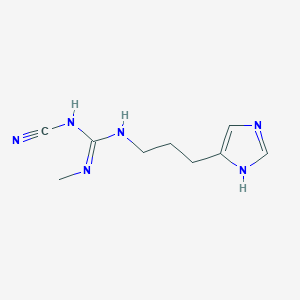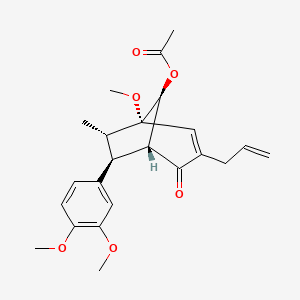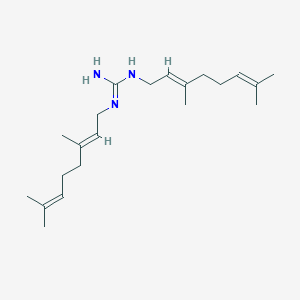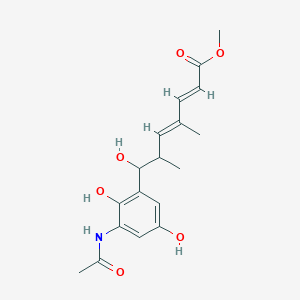
methyl (2E,4E)-7-(3-acetamido-2,5-dihydroxyphenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (2E,4E)-7-(3-acetamido-2,5-dihydroxyphenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate is a natural product found in Streptomyces with data available.
Scientific Research Applications
1. Application in Stereochemistry and Molecular Structure Analysis
The compound's specific geometry, notably the (2E,4E)-geometry, has been crucial in the study of molecular structures and stereochemical properties. For instance, research by Koseki et al. (1992) on antibiotic 1233A emphasized the importance of this compound in confirming molecular conformations through NMR spectroscopy and NOE experiments (Koseki et al., 1992).
2. Synthesis of Biologically Active Compounds
It has been used in the synthesis of compounds with significant biological activity. For example, Cardillo et al. (1979) demonstrated its use in synthesizing compounds like insect growth regulators, highlighting its potential in agricultural and pest control applications (Cardillo et al., 1979).
3. Role in Catalytic and Chemical Reactions
The compound has been instrumental in catalytic and chemical reactions. Hirano et al. (2012) studied stoichiometric and catalytic cross dimerizations involving conjugated dienes and carbonyls, where this compound played a key role in forming complex organic structures (Hirano et al., 2012).
4. Utilization in Organic Synthesis Techniques
Its versatility is evident in various organic synthesis techniques. Morita and Kuwahara (2007) used it in a cross-metathesis approach for synthesizing elaiolide, an antibiotic, indicating its importance in pharmaceutical synthesis (Morita & Kuwahara, 2007).
5. Exploration in Metabolism and Biochemical Pathways
The compound's role in understanding biochemical pathways and metabolism has been explored. Catelani et al. (1973) identified its derivatives in bacterial metabolism, providing insights into microbial degradation pathways (Catelani et al., 1973).
properties
Molecular Formula |
C18H23NO6 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl (2E,4E)-7-(3-acetamido-2,5-dihydroxyphenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate |
InChI |
InChI=1S/C18H23NO6/c1-10(5-6-16(22)25-4)7-11(2)17(23)14-8-13(21)9-15(18(14)24)19-12(3)20/h5-9,11,17,21,23-24H,1-4H3,(H,19,20)/b6-5+,10-7+ |
InChI Key |
CEGIRERGELADRL-WEYXYWBQSA-N |
Isomeric SMILES |
CC(/C=C(\C)/C=C/C(=O)OC)C(C1=C(C(=CC(=C1)O)NC(=O)C)O)O |
Canonical SMILES |
CC(C=C(C)C=CC(=O)OC)C(C1=C(C(=CC(=C1)O)NC(=O)C)O)O |
synonyms |
NFAT 68 NFAT-68 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






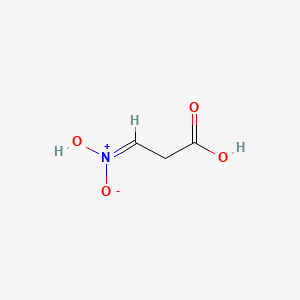

![(1R,2R)-5,5-Dichloro-N-(1-cyanocyclopropyl)-2-[4-[4-(methylsulfonyl)phenyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B1251714.png)
